molecular formula C10H16N4O2 B11811409 tert-Butyl ((2-aminopyrimidin-5-yl)methyl)carbamate

tert-Butyl ((2-aminopyrimidin-5-yl)methyl)carbamate

Cat. No.: B11811409
M. Wt: 224.26 g/mol
InChI Key: GMWQCTVVVRARJY-UHFFFAOYSA-N
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Description

tert-Butyl ((2-aminopyrimidin-5-yl)methyl)carbamate: is an organic compound with the molecular formula C10H16N4O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((2-aminopyrimidin-5-yl)methyl)carbamate typically involves the reaction of 2-aminopyrimidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl ((2-aminopyrimidin-5-yl)methyl)carbamate can undergo nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.

    Hydrolysis: In the presence of acids or bases, the carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products:

    Substitution: Various substituted pyrimidines.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, often leading to the formation of amines.

    Hydrolysis: Amines and carbon dioxide.

Scientific Research Applications

Chemistry: tert-Butyl ((2-aminopyrimidin-5-yl)methyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme interactions and as a potential inhibitor in various biochemical pathways.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its derivatives are being explored for their therapeutic properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl ((2-aminopyrimidin-5-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity. The exact pathways and targets depend on the specific application and the derivative being studied.

Comparison with Similar Compounds

  • tert-Butyl (5-bromo-2-pyrimidinyl)methylcarbamate
  • tert-Butyl (2-hydroxyethyl)(methyl)carbamate
  • tert-Butyl (5-aminopentyl)(methyl)carbamate

Comparison: tert-Butyl ((2-aminopyrimidin-5-yl)methyl)carbamate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles with biological targets, making it a valuable compound for targeted research and development.

Biological Activity

tert-Butyl ((2-aminopyrimidin-5-yl)methyl)carbamate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a tert-butyl group , an aminopyrimidine moiety , and a carbamate functional group . Its molecular formula is C11H16N4O2C_{11}H_{16}N_{4}O_{2}, with a molecular weight of 224.27 g/mol. The unique structural characteristics allow for potential interactions with various biological targets, particularly enzymes and receptors involved in critical biochemical pathways.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which may be beneficial in the treatment of conditions such as cancer and inflammation.
  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may possess anticancer effects, making it a candidate for further exploration in oncology.
  • Neuroprotective Effects : The presence of the aminopyrimidine moiety suggests potential neuroprotective properties, relevant for treating neurodegenerative diseases.

The mechanism of action for this compound involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to active or allosteric sites, thus preventing substrate binding and catalysis. Additionally, it may function as an agonist or antagonist at receptor sites, modulating downstream signaling pathways.

Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry investigated various derivatives of aminopyrimidine compounds for their ability to inhibit kinases involved in cancer progression. Modifications to the carbamate structure enhanced inhibitory potency while maintaining favorable pharmacokinetic properties.

Study 2: Anticancer Activity

Research indicated that compounds similar to this compound demonstrated significant anticancer effects in vitro. These studies highlighted the compound's potential as a therapeutic agent against various cancer cell lines, suggesting further investigation into its efficacy and safety profiles.

Study 3: Neuroprotective Potential

Another study explored the neuroprotective effects of aminopyrimidine derivatives, revealing that this compound could reduce oxidative stress markers in neuronal cells. This suggests potential applications in treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics and biological activities of this compound compared to similar compounds:

Compound NameStructureBiological ActivityMechanism
This compoundStructureEnzyme inhibition, anticancer, neuroprotectionEnzyme binding
tert-butyl (5-methylpyridin-2-yl)carbamateStructureModerate anticancer activityReceptor modulation
tert-butyl (5-nitropyridin-2-yl)carbamateStructureLimited enzyme inhibitionUnknown

Properties

Molecular Formula

C10H16N4O2

Molecular Weight

224.26 g/mol

IUPAC Name

tert-butyl N-[(2-aminopyrimidin-5-yl)methyl]carbamate

InChI

InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)14-6-7-4-12-8(11)13-5-7/h4-5H,6H2,1-3H3,(H,14,15)(H2,11,12,13)

InChI Key

GMWQCTVVVRARJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN=C(N=C1)N

Origin of Product

United States

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